4-Morpholineethanesulfonic acid, sodium salt
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Morpholineethanesulfonic acid, sodium salt, often involves reactions that yield heterocyclic compounds, such as morpholines, through processes like radical solution polymerization or electrochemical synthesis. For instance, a novel resin poly(sodium 4-styrene sulfonate-co-4-acryloyl morpholine) was synthesized through a radical solution polymerization approach, showcasing the diverse synthetic routes for compounds involving morpholine derivatives (Rivas & Muñoz, 2009).
Molecular Structure Analysis
The molecular structure of compounds like 4-Morpholineethanesulfonic acid, sodium salt, contributes significantly to their buffering capacity and interaction with various ions in solution. Studies on volumetric properties have shown that the apparent molar volumes and partial molar volumes at infinite dilution of morpholine derivatives can be influenced by the number of carbon atoms in the alkyl group side chain, indicating the impact of molecular structure on their chemical behavior (Taha & Lee, 2010).
Chemical Reactions and Properties
Chemical reactions involving 4-Morpholineethanesulfonic acid, sodium salt, and its derivatives are characterized by their interactions with metal ions and their role in facilitating polymerization reactions. For example, the electrochemical synthesis approach has been used to create sulfonamide derivatives, showcasing the chemical versatility of morpholine-based compounds in synthesizing novel materials (Beiginejad & Nematollahi, 2014).
Physical Properties Analysis
The physical properties of 4-Morpholineethanesulfonic acid, sodium salt, such as solubility, density, and molar volumes, are crucial for its application in biological systems. The solubility of related compounds in water and aqueous electrolyte solutions has been thoroughly investigated, providing essential data for its use in various scientific applications (Yang et al., 2008).
Scientific Research Applications
“4-Morpholineethanesulfonic acid, sodium salt”, also known as MES sodium salt, is a popular zwitterionic buffer in scientific research due to its excellent properties . It can buffer solutions effectively within a pH range of 5.5-6.5 with a pKa value of 6.1 . This product is BioPerformance certified and it finds extensive application as a buffering agent in biochemistry .
MES is used as a buffering agent in biology and biochemistry . It has a pKa value of 6.15 at 20 °C . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature, and this effect may be predicted using online calculators . MES is highly soluble in water .
MES is also useful as a non-coordinating buffer in chemistry involving metal ions, as many common buffers (e.g. phosphate and acetate) readily form coordination complexes . MES only weakly binds Ca, Mg, Mn, and it has negligible binding with Cu (II) .
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Development of Colorimetric Nanosensors
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Biochemical and Molecular Biology Research
- MES is commonly used as a buffering agent and pH regulator in biochemical and molecular biology research .
- It is known for its mildness and compatibility with enzymes, making it a preferred choice in enzymatic studies .
- MES does not adversely affect enzyme activity or interfere with binding reactions in most cases .
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Cell Culture Media
- MES is often used in the formulation of cell culture media . Its exceptional buffering capacity within a pH range of 5.5 to 6.7 makes it suitable for maintaining a stable pH environment in biological assays and cell cultures .
- Its high water solubility allows for easy preparation of MES solutions at desired concentrations .
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RNA Binding Proteins and Enzymes
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Good’s Buffer
- MES was developed as one of Good’s buffers in the 1960s . These buffers were developed with criteria such as midrange pKa, maximum water solubility, minimal salt effects, minimal change in pKa with temperature, chemical and enzymatic stability, minimal absorption in visible or UV spectral range, and ease of synthesis .
- MES fits these criteria well, making it a popular choice in various biological and biochemical applications .
Future Directions
properties
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWMYKYLWNHTL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4432-31-9 (Parent) | |
Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70887789 | |
Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholineethanesulfonic acid, sodium salt | |
CAS RN |
71119-23-8 | |
Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Morpholineethanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-morpholin-1-ylethylsulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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